molecular formula C21H23NO2 B10793704 acetic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester

acetic acid (R)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester

Cat. No.: B10793704
M. Wt: 321.4 g/mol
InChI Key: DDXVSTOHMBOXGN-GOSISDBHSA-N
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Description

Acetic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester typically involves multi-step organic reactions. One common method includes the esterification of the corresponding quinoline derivative with acetic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of acetic acid ®-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes . For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] acetate

InChI

InChI=1S/C21H23NO2/c1-3-11-22-12-10-15-6-4-8-17-20(15)18(22)13-16-7-5-9-19(21(16)17)24-14(2)23/h4-9,18H,3,10-13H2,1-2H3/t18-/m1/s1

InChI Key

DDXVSTOHMBOXGN-GOSISDBHSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OC(=O)C

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC(=O)C

Origin of Product

United States

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